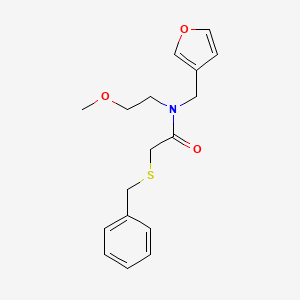

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Description

2-(Benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a benzylthio group at the 2-position and a nitrogen atom substituted with furan-3-ylmethyl and 2-methoxyethyl groups. Acetamides are widely studied for their versatility in drug discovery, agrochemicals, and materials science, with substituents such as sulfur-containing groups (e.g., benzylthio) and heterocyclic moieties (e.g., furan) influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-benzylsulfanyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-10-8-18(11-16-7-9-21-12-16)17(19)14-22-13-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCMFBUUZUPUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an appropriate acyl chloride to form a thioester intermediate. This intermediate is then reacted with furan-3-ylmethylamine and 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while substitution on the furan ring can introduce various functional groups.

Scientific Research Applications

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The methoxyethyl group can increase the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Benzylthio Group: The benzylthio moiety in the target compound and ’s 5h enhances hydrophobicity and may influence metabolic stability compared to oxygen-based substituents (e.g., phenoxy in compound 30) .

Heterocyclic Cores : Thiadiazole (5h) and triazole () cores exhibit distinct electronic properties compared to simple acetamides, affecting reactivity and binding interactions .

Biological Activity

2-(Benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, identified by its CAS number 1421455-59-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological activity, particularly focusing on antitumor and antimicrobial effects.

Structural Properties

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The compound features a benzylthio group linked to an acetamide backbone and a furan ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃S |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1421455-59-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzylthio Intermediate : Reaction of benzyl chloride with thiourea to yield benzylthiourea, which is hydrolyzed to benzylthiol.

- Acetamide Formation : Benzylthiol reacts with chloroacetyl chloride to form 2-(benzylthio)acetamide.

- Furan Substitution : The final product is obtained by reacting the acetamide with furan-3-ylmethyl in the presence of a base.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing furan rings have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays.

-

Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

-

Findings :

- Compounds showed higher activity in 2D cell cultures compared to 3D cultures.

- IC50 values for some derivatives were reported as low as 6.26 μM in 2D assays, indicating potent antitumor activity.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated, particularly against Gram-positive and Gram-negative bacteria.

-

Tested Bacteria :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

-

Results :

- The compound demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of DNA-dependent enzymes is another suggested mechanism, potentially leading to apoptosis in cancer cells.

Case Studies

A notable study published in PMC evaluated various furan derivatives for their antitumor and antimicrobial properties, highlighting the effectiveness of compounds with similar structures in both in vitro and in vivo settings .

Table: Summary of Biological Activities

| Activity Type | Assay Methodology | Cell Line/Bacteria | IC50/MIC Values |

|---|---|---|---|

| Antitumor | MTS Cytotoxicity | A549 | IC50 = 6.26 μM |

| Antitumor | MTS Cytotoxicity | HCC827 | IC50 = 6.48 μM |

| Antimicrobial | Broth Microdilution | E. coli | MIC = X μg/mL |

| Antimicrobial | Broth Microdilution | S. aureus | MIC = Y μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.